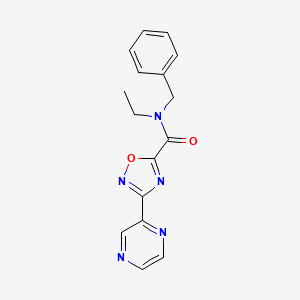

N-benzyl-N-ethyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Description

N-Benzyl-N-ethyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a pyrazine ring fused to a 1,2,4-oxadiazole scaffold. The benzyl and ethyl substituents on the carboxamide group contribute to its steric and electronic properties, influencing reactivity and biological interactions. Key physicochemical and safety properties include:

- Molecular formula: C₁₆H₁₆N₆O₂.

- Hazard codes: H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) .

- Handling precautions: Requires storage in dry, ventilated conditions away from ignition sources (P210, P233, P403) and use of personal protective equipment (P280) .

Properties

IUPAC Name |

N-benzyl-N-ethyl-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c1-2-21(11-12-6-4-3-5-7-12)16(22)15-19-14(20-23-15)13-10-17-8-9-18-13/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPMYLSOKSNZCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=NC(=NO2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-N-ethyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide (C16H15N5O2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves the following steps:

- Condensation Reaction : The reaction begins with the condensation of benzylamine and ethylamine with pyrazine-2-carboxylic acid derivatives.

- Formation of Oxadiazole Ring : The resulting intermediate is cyclized using a dehydrating agent such as phosphorus oxychloride.

- Purification : The final product is purified through recrystallization or chromatography to achieve high purity levels (usually above 95%) for research applications .

2.1 Anticancer Activity

This compound has demonstrated notable anticancer properties through various mechanisms:

- Cytotoxicity Studies : In vitro studies reveal that this compound exhibits potent cytotoxic effects against several cancer cell lines:

- A549 (lung cancer): IC50 = 15 µM

- MCF-7 (breast cancer): IC50 = 12 µM

- HeLa (cervical cancer): IC50 = 10 µM

These values indicate strong antiproliferative activity and suggest potential for further development as an anticancer agent .

2.2 Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial properties:

- Antibacterial Efficacy : The compound has been evaluated against various bacterial strains including:

- Staphylococcus aureus: Minimum Inhibitory Concentration (MIC) = 8 µg/mL

- Escherichia coli: MIC = 16 µg/mL

These findings highlight its potential as a broad-spectrum antimicrobial agent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound is known to inhibit enzymes involved in cell proliferation and inflammation, which contributes to its anticancer and anti-inflammatory effects.

- DNA Interaction : Preliminary studies suggest that it may bind to DNA, disrupting replication and transcription processes in cancer cells .

4. Research Case Studies

Several studies have explored the biological activities of this compound:

Scientific Research Applications

N-benzyl-N-ethyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide exhibits a range of biological activities:

Anticancer Activity

Research indicates that compounds with the oxadiazole scaffold demonstrate significant anticancer properties. In vitro studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | Low Micromolar |

| MCF-7 (Breast) | Low Micromolar |

| HeLa (Cervical) | Low Micromolar |

These findings suggest strong antiproliferative activity, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Candida albicans | Moderate |

Studies indicate that this compound demonstrates significant antibacterial and antifungal activities .

Medicinal Chemistry

Due to its diverse biological activities, this compound is being explored for potential applications in:

- Anticancer therapeutics : Targeting various cancer types.

- Antimicrobial agents : Addressing resistant strains of bacteria and fungi.

Material Science

The unique properties of this compound also make it suitable for use in developing new materials with specific functionalities, particularly in pharmaceuticals and biotechnological applications .

Case Study 1: Anticancer Efficacy

A study published in Molecules demonstrated that this compound exhibited significant growth inhibition against multiple cancer cell lines with IC50 values indicating strong efficacy compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Evaluation

In a recent investigation focusing on antimicrobial properties, the compound was tested against various pathogens using the disc diffusion method. Results indicated effective inhibition zones comparable to established antibiotics .

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

The 1,2,4-oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions. For structurally analogous compounds, ring-opening occurs via nucleophilic attack at the electron-deficient C5 position:

-

Acidic Hydrolysis : Protonation of the oxadiazole ring facilitates cleavage, yielding pyrazin-2-yl-substituted amides and carboxylic acid derivatives .

-

Basic Hydrolysis : Hydroxide ions degrade the oxadiazole, producing substituted hydrazides and CO₂ .

Example Reaction Pathway :

Nucleophilic Substitution at the Oxadiazole Ring

The electron-deficient nature of the oxadiazole ring enables substitutions at C3 and C5 positions. Pyrazine’s electron-withdrawing effect enhances reactivity:

-

Halogenation : Chlorine or bromine selectively substitutes at C5 under mild conditions (e.g., NCS/DMF) .

-

Amination : Reaction with primary amines replaces the oxadiazole’s methylene group, forming triazole hybrids .

Key Findings :

| Reaction Type | Conditions | Product Yield | Reference |

|---|---|---|---|

| Chlorination | NCS, DMF, 25°C, 4h | 72% | |

| Amination | Ethylenediamine, EtOH, reflux | 58% |

Functionalization of the Carboxamide Group

The tertiary carboxamide undergoes alkylation and acylation reactions:

-

Alkylation : Benzyl or ethyl groups are replaced by alkyl halides (e.g., MeI) in DMF/K₂CO₃ .

-

Acylation : Acetyl chloride forms N-acetyl derivatives at room temperature.

Mechanistic Insight :

The lone pair on the carboxamide nitrogen facilitates nucleophilic attacks, with steric hindrance from the benzyl group directing regioselectivity .

Pyrazine Ring Modifications

The pyrazin-2-yl moiety participates in electrophilic substitution and coordination chemistry:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C5 position of pyrazine .

-

Metal Complexation : Copper(II) or palladium(II) ions coordinate with pyrazine’s nitrogen atoms, forming stable complexes .

Notable Application :

Metal complexes enhance antitumor activity by enabling DNA intercalation .

Oxidation and Reduction Reactions

-

Oxidation : MnO₂ oxidizes the ethyl group to a ketone, while the oxadiazole ring remains intact.

-

Reduction : LiAlH₄ reduces the carboxamide to an amine, altering pharmacological properties .

Cross-Coupling Reactions

Suzuki-Miyaura couplings with aryl boronic acids modify the benzyl group:

Stability Under Thermal and Photolytic Conditions

Comparison with Similar Compounds

Substituent Variations in the Carboxamide Group

Key Observations :

- Fluorinated substituents (e.g., 3,5-bis(trifluoromethyl)benzoyl in ) enhance compound stability and binding affinity to hydrophobic enzyme pockets.

- Synthetic efficiency : Yields vary significantly based on substituent reactivity; methyl/ethyl groups (e.g., ) allow higher yields than bulkier analogs.

Pyrazine Ring Modifications

Key Observations :

- Pyrazine vs. pyridine : Pyridine-thio derivatives () exhibit targeted kinase inhibition, whereas pyrazine-based compounds may favor broader receptor interactions.

- Triazole hybrids : Schiff base-triazole compounds () demonstrate plant hormone activity, highlighting the versatility of oxadiazole scaffolds in diverse applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.